2-Hydroxy-3-methoxybenzaldehyde

Catalog No.
S588619
CAS No.
148-53-8
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-methoxybenzaldehyde

CAS Number

148-53-8

Product Name

2-Hydroxy-3-methoxybenzaldehyde

IUPAC Name

2-hydroxy-3-methoxybenzaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3

InChI Key

JJVNINGBHGBWJH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)C=O

Synonyms

2-Hydroxy-3-methoxybenzaldehyde; o-Vanillin; 2-Hydroxy-m-anisaldehyde; 2-Vanillin; 3-Methoxy-2-hydroxybenzaldehyde; 3-Methoxysalicyladehyde; 3-Methoxysalicylaldehyde; 6-Formyl-2-methoxyphenol; 6-Formylguaiacol; NC 005; NSC 2150;

Canonical SMILES

COC1=CC=CC(=C1O)C=O

Natural Product and Plant Metabolite

2-Hydroxy-3-methoxybenzaldehyde, also known as ortho-vanillin (o-vanillin), is a naturally occurring organic compound found in various plants, including Strychnos cathayensis (Chinese bittersweet), Hyssopus officinalis (hyssop), and Panax ginseng (ginseng) PubChem: . Researchers have identified o-vanillin as a plant metabolite, indicating its role in the plant's biochemical processes.

Potential Antimutagenic Properties

Studies suggest that o-vanillin might possess antimutagenic properties. Antimutagens are agents that can help prevent mutations in DNA, which can lead to various diseases, including cancer. Research suggests that o-vanillin may act by scavenging free radicals, which can damage DNA PubChem: . However, further investigations are needed to fully understand the mechanisms and potential applications of o-vanillin's antimutagenic activity.

Future Research Directions

Due to its presence in various plants and its potential biological properties, o-vanillin continues to be explored in scientific research. Future research areas may include:

  • A deeper understanding of o-vanillin's biosynthesis and its role in plant physiology.
  • More extensive studies on its antimutagenic properties, including in vivo models.
  • Investigation of potential antioxidant or other biological activities.
  • Exploration of o-vanillin's applications in the development of functional foods or nutraceuticals.

Origin and Significance:

Ortho-vanillin is a naturally occurring compound found in various plants, including Strychnos cathayensis (Chinese clematis vine) [], Hyssopus officinalis (hyssop) [], and Panax ginseng (ginseng) []. While less common than its isomer meta-vanillin (the primary component of vanilla extract), ortho-vanillin has gained interest for its potential antimutagenic properties []. This suggests it might play a role in protecting cells from DNA damage.

Molecular Structure Analysis:

Ortho-vanillin possesses a benzene ring substituted with three functional groups:

  • A hydroxyl group (OH) at position 2 (ortho) relative to the aldehyde group (CHO).
  • A methoxyl group (OCH₃) at position 3.
  • An aldehyde group (CHO) attached to the benzene ring. (Figure 1)

This structure differs from vanillin by the placement of the hydroxyl group. In vanillin, the hydroxyl group is at position 3 (meta) relative to the aldehyde group [].

Chemical Reactions Analysis:

  • Aldol condensation: The aldehyde group can participate in aldol condensation reactions with other carbonyl compounds to form more complex molecules.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (COOH).
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Synthesis:

Physical and Chemical Properties:

  • Formula: C₈H₈O₃
  • Molecular weight: 152.15 g/mol []
  • Appearance: Yellow, fibrous solid []
  • Melting point: 140-142 °C (reported value) []
  • Boiling point: 265-266 °C []
  • Solubility: Soluble in hot water, ethanol, ether, and chloroform []

Mechanism of Action:

Research suggests ortho-vanillin might possess antimutagenic properties []. However, the specific mechanism by which it protects cells from DNA damage remains unclear.

Safety and Hazards:

Further Research:

  • Elucidating the specific biosynthetic pathways of ortho-vanillin in plants.
  • Investigating the detailed mechanism of its potential antimutagenic activity.
  • Exploring potential applications of ortho-vanillin in the food or pharmaceutical industries.

Physical Description

DryPowde

XLogP3

1.4

Boiling Point

265.5 °C

LogP

1.37 (LogP)

Melting Point

44.5 °C

UNII

008LR748FI

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 62 of 65 companies with hazard statement code(s):;
H302 (69.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (30.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (30.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (69.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (67.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

148-53-8

Wikipedia

2-hydroxy-3-methoxybenzaldehyde

General Manufacturing Information

All other basic organic chemical manufacturing
Benzaldehyde, 2-hydroxy-3-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

o-Vanillin, a promising antifungal agent, inhibits Aspergillus flavus by disrupting the integrity of cell walls and cell membranes

Qian Li, Xiaoman Zhu, Yanli Xie, Yue Zhong
PMID: 34086115   DOI: 10.1007/s00253-021-11371-2

Abstract

o-Vanillin is a natural product that has been widely applied in the food and pharmaceutical industries. In this study, we determined that o-vanillin can strongly inhibit the growth of Aspergillus flavus mycelia. However, the inhibition mechanism of o-vanillin is still elusive. The ultrastructural morphology of mycelia was injured, and the cell walls were destroyed. The OH functional groups on cell walls were altered, and the content of protein in mycelial cell walls was reduced by o-vanillin. The content of β-1,3-glucan in cell walls was significantly (P < 0.05) reduced by o-vanillin in a dose-dependent manner, while chitin was not markedly affected. Moreover, o-vanillin led to an increase in the permeability of cell membranes. o-Vanillin also exhibited a promising antifungal effect on contaminated corn kernels. Therefore, o-vanillin inhibited the growth of mycelia by disrupting the integrity of cell walls and cell membranes. This study not only sheds light on the antifungal mechanism of o-vanillin but also indicates that it is a promising agent for the control of A. flavus infection. KEY POINTS: • o-Vanillin has strong inhibitory effects on A. flavus. • o-Vanillin destroyed the integrity of cell walls and cell membranes. • o-Vanillin could effectively inhibit the growth of A. flavus on corn kernels.


Bio-affinity of copper(II) complexes with nitrogen and oxygen donor ligands: Synthesis, structural studies and in vitro DNA and HSA interaction of copper(II) complexes

Surbhi Jain, Tanveer A Khan, Yogesh P Patil, Darshana Pagariya, Nand Kishore, Suman Tapryal, Anil D Naik, Sunil G Naik
PMID: 28753522   DOI: 10.1016/j.jphotobiol.2017.06.035

Abstract

Reported herein the binding affinity between Human Serum Albumin and the DNA binding and cleavage activity of three copper(II) complexes, [Cu(phen)(o-van)ClO
] (1), [Cu(phen)(gly)]ClO
(2) and [Cu(L
)
(H
O)
] (3) wherein 1 and 2 are synthesized with 1,10-phenanthroline (phen) and co-ligands (o-van: o-vanillin; gly: glycine) and 3 with a ligand 2-hydroxy-3-methoxybenzylidene-4H-1,2,4-triazol-4-amine (H
L
). Complex 2 crystallizes in monoclinic (P21/n) space group shows square pyramidal geometry. The complex 3 crystallizes in monoclinic (P21/a) space group. All the three complexes exhibit binding affinity towards the transport protein Human Serum albumin (HSA). Quantitative evaluation of the thermodynamics of interaction and the results obtained from fluorescence spectroscopy suggest that metal coordinated glycynate, o-vanillin and perchlorate groups have a major role to play in the binding process, the latter two being stronger in the binding of complex 1. The coordinated water in complex 3 also plays an important role in the binding, which makes binding of complex 3 with HSA stronger than that of complex 2. Experimental results indicate that the binding affinity of the complexes towards CT-DNA is in the order 1>3>2 implying that complex 1 binds stronger than complex 3 and 2.The DNA cleaving activity of all the three complexes was explored in the presence of reactive oxygen compound, H
O
. All the three complexes have primarily shown the DNA cleaving activity.


Combined in Vitro Cell-Based/in Silico Screening of Naturally Occurring Flavonoids and Phenolic Compounds as Potential Anti-Alzheimer Drugs

Alba Espargaró, Tiziana Ginex, Maria Del Mar Vadell, Maria A Busquets, Joan Estelrich, Diego Muñoz-Torrero, F Javier Luque, Raimon Sabate
PMID: 28128562   DOI: 10.1021/acs.jnatprod.6b00643

Abstract

Alzheimer's disease (AD) is the main cause of dementia in people over 65 years. One of the major culprits in AD is the self-aggregation of amyloid-β peptide (Aβ), which has stimulated the search for small molecules able to inhibit Aβ aggregation. In this context, we recently reported a simple, but effective in vitro cell-based assay to evaluate the potential antiaggregation activity of putative Aβ aggregation inhibitors. In this work this assay was used together with docking and molecular dynamics simulations to analyze the anti-Aβ aggregation activity of several naturally occurring flavonoids and phenolic compounds. The results showed that rosmarinic acid, melatonin, and o-vanillin displayed zero or low inhibitory capacity, curcumin was found to have an intermediate inhibitory potency, and apigenin and quercetin showed potent antiaggregation activity. Finally, the suitability of the combined in vitro cell-based/in silico approach to distinguish between active and inactive compounds was further assessed for an additional set of flavonols and dihydroflavonols.


O-Vanillin Attenuates the TLR2 Mediated Tumor-Promoting Phenotype of Microglia

Paul Triller, Julia Bachorz, Michael Synowitz, Helmut Kettenmann, Darko Markovic
PMID: 32331440   DOI: 10.3390/ijms21082959

Abstract

Malignant gliomas are primary brain tumors with poor prognoses. These tumors are infiltrated by brain intrinsic microglia and peripheral monocytes which promote glioma cell invasion. In our previous studies, we discovered that the activation of Toll-like receptor 2 (TLR2) on microglia/brain macrophages converts them into a protumorigenic phenotype through the induction of matrix metalloproteinases (MMP) 9 and 14. In the present study, we used in vitro and in situ microglia-glioma interaction experimental models to test the impact of a novel inhibitor of TLR 2, ortho vanillin (O-Vanillin) to block TLR2 mediated microglia protumorigenic phenotype. We demonstrate that O-Vanillin inhibits the TLR2 mediated upregulation of
,
,
6 and
expression. Similarly, the glioma supernatant induced
and
expression in murine and human microglia is abrogated by O-Vanillin treatment. O-Vanillin is not toxic for microglia, astrocytes or oligodendrocytes. Glioma growth in murine brain slice cultures is significantly reduced after treatment with O-Vanillin, and this reduced glioma growth depends on the presence of microglia. In addition, we also found that O-Vanillin inhibited the glioma induced proliferation of murine primary microglia. In summary, O-Vanillin attenuates the pro-tumorigenic phenotype of microglia/brain macrophages and thus qualifies as a candidate for glioma therapy.


Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma

Annamária Marton, Erzsébet Kúsz, Csongor Kolozsi, Vilmos Tubak, Giuseppe Zagotto, Krisztina Buzás, Luigi Quintieri, Csaba Vizler
PMID: 27793895   DOI: 10.21873/anticanres.11157

Abstract

Constitutive activation of nuclear factor kappa-B (NFĸB) is a hallmark of various cancer types, including melanoma. Chemotherapy may further increase tumour NFĸB activity, a phenomenon that, in turn, exacerbates drug resistance. This study aimed at preliminary screening of a panel of aromatic aldehydes, including vanillin, for cytotoxicity and suppression of tumour cell NFĸB activity.
The cytotoxic and NFĸB-inhibitory effects of 10 aromatic aldehydes, including vanillin, were investigated in cultured A375 human melanoma cells. Each compound was assayed alone and in combination with the model NFĸB-activating drug doxorubicin. The most promising analogues were then tested alone and in combination with 4-hydroperoxycyclophosphamide in vitro, and with cyclophosphamide in mice bearing A375 xenografts.
The vanillin analogues o-vanillin and 2,4,6-trihydroxybenzaldehyde exhibited cytotoxicity against cultured A375 cells, and inhibited doxorubicin- and 4-hydroperoxycyclophosphamide-induced NFĸB activation. They also suppressed A375 cell growth in mice.
o-vanillin and 2,4,6-trihydroxybenzaldehyde deserve further evaluation as potential anticancer drugs.


Slow magnetic relaxation of light lanthanide-based linear LnZn2 trinuclear complexes

Chika Takehara, Poh Ling Then, Yumiko Kataoka, Motohiro Nakano, Tomoo Yamamura, Takashi Kajiwara
PMID: 26435181   DOI: 10.1039/c5dt03148f

Abstract

Four isostructural LnZn2 trinuclear complexes, [Ln(NO3){Zn(L)(SCN)}2] (H2L is a Schiff base ligand derived from o-vanillin and ethylenediamine), were synthesized, which include light lanthanide ions as spin carriers (Ln = Ce 1, Pr 2, Nd 3, and Sm 4). These complexes involve a linear Zn(ii)-Ln(iii)-Zn(ii) array, which leads to an axially stressed ligand field and can also cause single-moleluce magnet (SMM) behavior in oblate-type electronic distributions of ground sublevels found in Ce(iii), Pr(iii), and Nd(iii). Slow magnetic relaxation behavior was observed in 1 and 3 under an applied bias dc field of 1000 Oe, whereas such a slow relaxation was not observed in 2 and 4. The appearance of field-induced SMM behavior in 1 and 3 was correlated with the even-numbered Jz sublevels of Ce(iii) and Nd(iii) ions known as the Kramers system.


Enis Nadia Md Yusof, Muhammad A M Latif, Mohamed I M Tahir, Jennette A Sakoff, Michela I Simone, Alister J Page, Abhi Veerakumarasivam, Edward R T Tiekink, Thahira B S A Ravoof
PMID: 30781445   DOI: 10.3390/ijms20040854

Abstract

Six new organotin(IV) compounds of Schiff bases derived from
-R-dithiocarbazate [R = benzyl (B), 2- or 4-methylbenzyl (2M and 4M, respectively)] condensed with 2-hydroxy-3-methoxybenzaldehyde (oVa) were synthesised and characterised by elemental analysis, various spectroscopic techniques including infrared, UV-vis, multinuclear (¹H,
C,
Sn) NMR and mass spectrometry, and single crystal X-ray diffraction. The organotin(IV) compounds were synthesised from the reaction of Ph₂SnCl₂ or Me₂SnCl₂ with the Schiff bases (S2MoVaH/S4MoVaH/SBoVaH) to form a total of six new organotin(IV) compounds that had a general formula of [R₂Sn(L)] (where L = Schiff base; R = Ph or Me). The molecular geometries of Me₂Sn(S2MoVa), Me₂Sn(S4MoVa) and Me₂Sn(SBoVa) were established by X-ray crystallography and verified using density functional theory calculations. Interestingly, each experimental structure contained two independent but chemically similar molecules in the crystallographic asymmetric unit. The coordination geometry for each molecule was defined by thiolate-sulphur, phenoxide-oxygen and imine-nitrogen atoms derived from a dinegative, tridentate dithiocarbazate ligand with the remaining positions occupied by the methyl-carbon atoms of the organo groups. In each case, the resulting five-coordinate C₂NOS geometry was almost exactly intermediate between ideal trigonal-bipyramidal and square-pyramidal geometries. The cytotoxic activities of the Schiff bases and organotin(IV) compounds were investigated against EJ-28 and RT-112 (bladder), HT29 (colon), U87 and SJ-G2 (glioblastoma), MCF-7 (breast) A2780 (ovarian), H460 (lung), A431 (skin), DU145 (prostate), BE2-C (neuroblastoma) and MIA (pancreatic) cancer cell lines and one normal breast cell line (MCF-10A). Diphenyltin(IV) compounds exhibited greater potency than either the Schiff bases or the respective dimethyltin(IV) compounds. Mechanistic studies on the action of these compounds against bladder cancer cells revealed that they induced the production of reactive oxygen species (ROS). The bladder cancer cells were apoptotic after 24 h post-treatment with the diphenyltin(IV) compounds. The interactions of the organotin(IV) compounds with calf thymus DNA (CT-DNA) were experimentally explored using UV-vis absorption spectroscopy. This study revealed that the organotin(IV) compounds have strong DNA binding affinity, verified via molecular docking simulations, which suggests that these organotin(IV) compounds interact with DNA via groove-binding interactions.


Toll-like receptor 2 induced senescence in intervertebral disc cells of patients with back pain can be attenuated by o-vanillin

Matthew Mannarino, Hosni Cherif, Li Li, Kai Sheng, Oded Rabau, Peter Jarzem, Michael H Weber, Jean A Ouellet, Lisbet Haglund
PMID: 33863359   DOI: 10.1186/s13075-021-02504-z

Abstract

There is an increased level of senescent cells and toll-like teceptor-1, -2, -4, and -6 (TLR) expression in degenerating intervertebral discs (IVDs) from back pain patients. However, it is currently not known if the increase in expression of TLRs is related to the senescent cells or if it is a more general increase on all cells. It is also not known if TLR activation in IVD cells will induce cell senescence.
Cells from non-degenerate human IVD were obtained from spine donors and cells from degenerate IVDs came from patients undergoing surgery for low back pain. Gene expression of TLR-1,2,4,6, senescence and senescence-associated secretory phenotype (SASP) markers was evaluated by RT-qPCR in isolated cells. Matrix synthesis was verified with safranin-O staining and Dimethyl-Methylene Blue Assay (DMMB) confirmed proteoglycan content. Protein expression of p16
, SASP factors, and TLR-2 was evaluated by immunocytochemistry (ICC) and/or by enzyme-linked immunosorbent assay (ELISA).
An increase in senescent cells was found following 48-h induction with a TLR-2/6 agonist in cells from both non-degenerate and degenerating human IVDs. Higher levels of SASP factors, TLR-2 gene expression, and protein expression were found following 48-h induction with TLR-2/6 agonist. Treatment with o-vanillin reduced the number of senescent cells, and increased matrix synthesis in IVD cells from back pain patients. Treatment with o-vanillin after induction with TLR-2/6 agonist reduced gene and protein expression of SASP factors and TLR-2. Co-localized staining of p16
and TLR-2 demonstrated that senescent cells have a high TLR-2 expression.
Taken together our data demonstrate that activation of TLR-2/6 induce senescence and increase TLR-2 and SASP expression in cells from non-degenerate IVDs of organ donors without degeneration and back pain and in cells from degenerating human IVD of patients with disc degeneration and back pain. The senescent cells showed high TLR-2 expression suggesting a link between TLR activation and cell senescence in human IVD cells. The reduction in senescence, SASP, and TLR-2 expression suggest o-vanillin as a potential disease-modifying drug for patients with disc degeneration and back pain.


Senotherapeutic drugs for human intervertebral disc degeneration and low back pain

Hosni Cherif, Daniel G Bisson, Matthew Mannarino, Oded Rabau, Jean A Ouellet, Lisbet Haglund
PMID: 32821059   DOI: 10.7554/eLife.54693

Abstract

Cellular senescence is a contributor to intervertebral disc (IVD) degeneration and low back pain. Here, we found that RG-7112, a potent mouse double-minute two protein inhibitor, selectively kills senescent IVD cells through apoptosis. Gene expression pathway analysis was used to compare the functional networks of genes affected by RG-7112, a pure synthetic senolytic with o-Vanillin a natural and anti-inflammatory senolytic. Both affected a functional gene network related to cell death and survival. O-Vanillin also affected networks related to cell cycle progression as well as connective tissue development and function. Both senolytics effectively decreased the senescence-associated secretory phenotype (SASP) of IVD cells. Furthermore, bioavailability and efficacy were verified ex vivo in the physiological environment of degenerating intact human discs where a single dose improved disc matrix homeostasis. Matrix improvement correlated with a reduction in senescent cells and SASP, supporting a translational potential of targeting senescent cells as a therapeutic intervention.


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